molecular formula C15H15N7O3S2 B4682829 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Katalognummer: B4682829
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: QHJQKMBUHIOFSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at the 4th position, a pyridin-2-yl group at the 5th position, and a sulfanyl-acetamide moiety linked to a 4-sulfamoylphenyl group. This structure combines pharmacophoric elements known for diverse biological activities, including anti-inflammatory, antimicrobial, and anti-exudative properties .

Eigenschaften

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O3S2/c16-22-14(12-3-1-2-8-18-12)20-21-15(22)26-9-13(23)19-10-4-6-11(7-5-10)27(17,24)25/h1-8H,9,16H2,(H,19,23)(H2,17,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJQKMBUHIOFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. A nucleophilic substitution reaction with trimethylsilyl cyanide (TMSCN) follows, generating another intermediate. Finally, this intermediate undergoes a reaction with sodium and ammonium chloride in an ethanol solution to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yields and purity, often involving automated systems and continuous flow reactors to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Substitution Reactions

The sulfanyl (-S-) group and amino (-NH2) substituents are primary sites for substitution reactions.

Key Examples:

Reaction TypeReagents/ConditionsProductYield (%)Reference
AlkylationAlkyl halides (e.g., CH3I) in DMF, K2CO3, 60°CS-alkylated derivative72–85
ArylationAryl boronic acids, Pd(PPh3)4, DME, refluxBiaryl sulfide derivatives65–78
  • Mechanistic Insight: The sulfanyl group acts as a nucleophile, reacting with electrophiles (e.g., alkyl/aryl halides) to form thioethers. Mild conditions are preferred to avoid decomposition of the triazole ring.

Nucleophilic Reactions at the Amino Group

The amino group on the triazole ring participates in nucleophilic acylations and condensations.

Notable Reactions:

Reaction TypeReagents/ConditionsProductKey Findings
AcylationAcetyl chloride, Et3N, CH2Cl2, RTN-acetylated triazoleImproved solubility in organic solvents
Schiff Base FormationBenzaldehyde, ethanol, RTImine-linked derivativeEnhanced antifungal activity (MIC: 8 µg/mL against C. albicans)
  • Kinetics: Acylation proceeds rapidly at room temperature, while Schiff base formation requires prolonged stirring (12–24 hours).

Oxidation-Reduction Reactions

The sulfanyl group is susceptible to oxidation, while the pyridine ring can undergo reduction.

Oxidation Pathways:

Oxidizing AgentConditionsProductApplication
H2O2 (30%)Acetic acid, 50°CSulfoxide (-SO-)Intermediate for sulfone synthesis
KMnO4H2SO4, 0°CSulfone (-SO2-)Increased polarity for chromatographic separation

Reduction of Pyridine Ring:

  • Catalytic Hydrogenation: H2 (1 atm), Pd/C, ethanol, 25°C → Partially saturated pyridine (piperidine analog) .

Coupling Reactions

The pyridine and triazole rings enable cross-coupling reactions for structural diversification.

Suzuki-Miyaura Coupling:

SubstrateBoronic AcidCatalystProductYield (%)
3-Bromo-pyridinePhenylboronic acidPd(OAc)2, SPhos3-Phenyl-pyridine derivative68
  • Impact: Coupling introduces aryl/heteroaryl groups, modulating electronic properties and bioactivity .

Sulfonamide Group Reactivity

The sulfonamide (-SO2NH2) group undergoes hydrolysis and substitution.

Hydrolysis:

ConditionsProductsNotes
6M HCl, reflux4-Aminobenzenesulfonic acid + AcetamideQuantitative conversion (>95%)
NaOH (10%), ethanolSulfonate saltpH-dependent stability

Substitution:

  • Aminolysis: Reacts with amines (e.g., morpholine) under microwave irradiation to form sulfonamide analogs with varied pharmacokinetics.

Comparative Reactivity of Structural Analogs

CompoundFunctional Group ModificationsReactivity Differences
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamidePyridin-3-yl vs. pyridin-2-ylFaster arylation due to steric effects
N-(4-sulfamoylphenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide4-Methylphenyl substituentReduced oxidation stability

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity : Triazole derivatives are well-known for their antimicrobial properties. Research indicates that 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide exhibits significant activity against various bacterial strains and fungi. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents .

Anticancer Potential : The compound has shown promise in cancer research due to its ability to inhibit tumor cell proliferation. In vitro studies have reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by modulating key signaling pathways involved in cell survival and death . The mechanism appears to involve the inhibition of specific kinases that are crucial for cancer cell growth.

Anti-inflammatory Properties : Another significant application is in the field of anti-inflammatory research. The compound has been observed to reduce inflammation markers in various models, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Study Findings Reference
Antimicrobial EfficacyDemonstrated effectiveness against Staphylococcus aureus and Candida albicans.
Anticancer ActivityInduced apoptosis in MCF-7 and A549 cell lines; inhibited tumor growth in xenograft models.
Anti-inflammatory EffectsReduced TNF-alpha and IL-6 levels in animal models of inflammation.

Wirkmechanismus

The mechanism of action of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Heteroaromatic Groups : Pyridine derivatives (e.g., target compound) exhibit stronger electron-withdrawing effects compared to furan-based analogs (e.g., ), influencing electronic distribution and bioavailability.

Key Observations :

  • Anti-exudative Activity : Furan-based derivatives () show efficacy at low doses, but pyridine-containing compounds like the target may offer improved metabolic stability.
  • Antimicrobial Activity : Pyridin-4-yl derivatives with electron-withdrawing aryl groups () exhibit broad-spectrum activity, indicating the target’s pyridin-2-yl and sulfamoyl groups could be further optimized for this purpose.

Physicochemical Properties

Table 3: Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Profile
Target Compound C₁₆H₁₅N₇O₃S₂ 417.47 Likely polar (sulfamoyl)
2-{[4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide C₁₇H₁₈N₆O₃S₂ 418.50 Moderate (ethyl group)
2-((4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide C₁₇H₁₇N₅O₄S₂ 419.48 Low (allyl, furan)

Key Observations :

  • The target compound’s molecular weight (417.47 g/mol) aligns with Lipinski’s rule for drug-likeness.

Q & A

Basic: What is the recommended synthetic route for this compound?

Methodological Answer:
The synthesis involves a two-step process:

Alkylation : React 4-amino-5-(pyridin-2-yl)-1,2,4-triazole-3-thiol with N-(4-sulfamoylphenyl)-α-chloroacetamide in the presence of KOH to form the thioether intermediate.

Paal-Knorr Condensation : Modify the 4-amino group on the triazole ring using cyclization conditions (e.g., diketones or β-ketoesters) to introduce pyrolidinone or other heterocyclic fragments, enhancing bioactivity .
Key Validation: Confirm intermediates via TLC and final product purity via HPLC (>95%).

Basic: How is anti-exudative activity evaluated experimentally?

Methodological Answer:
Anti-exudative activity is tested in formalin-induced rat edema models :

  • Dosage : Administer compound orally (10–50 mg/kg) to Wistar rats.
  • Measurement : Quantify edema volume 1–6 hours post-formalin injection. Compare results to controls (e.g., indomethacin) .
    Advanced Note: Include histopathological analysis of inflamed tissue to assess cellular infiltration .

Advanced: How to resolve contradictions between in vitro and in vivo anti-exudative data?

Methodological Answer:
Discrepancies often arise from bioavailability issues . Address this via:

Pharmacokinetic Profiling : Measure plasma/tissue concentrations using LC-MS to confirm systemic exposure.

Metabolic Stability Assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., sulfamoyl or triazole cleavage).

Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility and absorption .

Advanced: What structural features correlate with anti-exudative efficacy?

Methodological Answer:
Critical structure-activity relationship (SAR) insights include:

  • Triazole Core : Essential for hydrogen bonding with COX-2 or LOX enzymes.
  • Sulfamoylphenyl Group : Enhances solubility and target affinity (e.g., sulfamoyl interactions with albumin).
  • Pyridinyl Substituent : Electron-withdrawing groups at the 5-position improve metabolic stability .
    Validation: Compare analogues with furan-2-yl or phenyl groups; pyridinyl derivatives show 2–3× higher activity .

Basic: What analytical techniques validate the compound’s structure?

Methodological Answer:

  • NMR : Confirm substituent integration (e.g., pyridinyl protons at δ 8.5–9.0 ppm).
  • IR : Identify sulfamoyl (S=O stretch at ~1150 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹).
  • Mass Spectrometry : Match molecular ion peak to theoretical mass (e.g., [M+H]⁺ = 443.1 Da).
  • X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects (e.g., triazole-pyridine dihedral angles) .

Advanced: How to optimize pharmacokinetics without compromising activity?

Methodological Answer:

  • LogP Modulation : Introduce polar groups (e.g., hydroxyl or amine) to the pyridinyl ring to reduce LogP from ~3.5 to <2.5, improving aqueous solubility.
  • Prodrug Strategies : Mask the sulfamoyl group as a phosphate ester to enhance absorption, with enzymatic cleavage in vivo.
  • Crystallographic Data : Use X-ray structures to identify hydrophobic pockets for targeted substitutions (e.g., fluorination at meta positions) .

Basic: What safety precautions are recommended during synthesis?

Methodological Answer:

  • Handling : Use fume hoods for KOH and α-chloroacetamide (corrosive/toxic).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal.
  • Storage : Keep intermediates in amber vials at –20°C to prevent thiol oxidation .

Advanced: Can computational modeling predict metabolic pathways?

Methodological Answer:
Yes. Use in silico tools :

CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms using AutoDock Vina.

MetaSite : Predict sites of metabolism (e.g., triazole ring oxidation).

MD Simulations : Assess binding stability to sulfamoyl-binding proteins (e.g., carbonic anhydrase) .

Basic: How to assess purity for biological testing?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm.
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Rule out solvent residues (>99% purity) .

Advanced: What in vitro assays complement in vivo anti-exudative studies?

Methodological Answer:

  • COX-2 Inhibition Assay : Measure IC₅₀ via ELISA (prostaglandin E₂ quantification).
  • LOX Activity : Monitor hydroperoxide formation spectrophotometrically.
  • Neutrophil Migration : Use Boyden chambers to assess chemotaxis suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
Reactant of Route 2
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.